molecular formula C64H107N25O19S2 B038940 3-Tyr-C-anp CAS No. 111863-73-1

3-Tyr-C-anp

Cat. No. B038940
CAS RN: 111863-73-1
M. Wt: 1594.8 g/mol
InChI Key: VDURFYRODPWWLV-GPMOFFLMSA-N
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Description

3-Tyr-C-anp is a cyclic nucleotide analog that has been widely used in scientific research for its ability to selectively activate the cGMP-dependent protein kinase (PKG). This molecule has been studied extensively for its potential therapeutic applications in various diseases, including cardiovascular disorders, cancer, and inflammation.

Scientific Research Applications

  • Fluorescent Probe for Dopamine Detection : The C3N4-TYR hybrid serves as a highly accurate, sensitive, and simple fluorescent probe for detecting dopamine, with a detection limit as low as 3 × 10^(-8) mol L^(-1) (Li et al., 2015).

  • Protein Structure and Stability : The Tyr corner, a common feature in Greek key beta-barrel proteins, contributes significantly to the stability of Greek key connections and potentially assists in the folding of these structures (Hemmingsen et al., 1994).

  • DNA Hybridization Detection : 3-NT (Nitrotyrosine) can be used as a novel electrochemical indicator for DNA hybridization, allowing for differentiation between single- and double-stranded DNA and detecting changes in the reduction signal of 3-NT after interaction with DNA (Topkaya et al., 2018).

  • Role in Natriuretic Peptide Receptors : Rat uterine ANP (Atrial Natriuretic Peptide) receptors, which are guanylyl cyclase-coupled subtypes, stimulate the production of cGMP in the uterus, indicating a significant role in reproductive biology (dos Reis et al., 1995).

  • Chemical Rescue of Tyrosine Activity : An allene-based caging moiety and palladium de-caging reagents have been used for the chemical rescue of tyrosine activity on intracellular proteins. This method provides a general platform for chemical rescue of Tyr-dependent protein activity inside cells (Wang et al., 2016).

  • Electrochemical Detection of Tyrosine : A sensor developed using Au nanoparticles and a metal organic framework loaded with a molecularly imprinted polymer can quantitatively analyze tyrosine with excellent selectivity, stability, and reproducibility. This sensor is effective for detecting tyrosine in human serum (Chen et al., 2020).

Mechanism of Action

Target of Action

The primary target of 3-Tyr-C-anp, also known as Anp (4-23)NH2, de-(gln(18)-ser(19)-gly(20,22)-leu(21))- or C-Anp-(4-23), is the natriuretic peptide receptor-A (GC-A/NPRA) . This receptor is involved in the regulatory actions of atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP), which are potent endogenous hypotensive hormones .

Mode of Action

This compound interacts with its target, the GC-A/NPRA, to produce the intracellular second messenger cGMP . This interaction results in a series of cellular, biochemical, molecular, genetic, and clinical changes that contribute to the control of hypertension and cardiovascular homeostasis .

Biochemical Pathways

The interaction of this compound with GC-A/NPRA affects several biochemical pathways. One such pathway is the suppression of the Ang II-induced PI3K/Akt-TN-C signaling pathway, a key mediator of myocardial inflammation . This pathway is involved in the regulation of blood pressure and cardiovascular diseases .

Pharmacokinetics

The pharmacokinetics of drugs can be influenced by factors such as the drug’s chemical structure, the patient’s physiological condition, and the method of administration .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in alleviating endoplasmic reticulum (ER) stress and stabilizing the unfolded protein response (UPR) . These effects contribute to its cytoprotective activity, reducing oxidative stress, suppressing apoptosis, and decreasing inflammation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other molecules, such as antibodies that detect ANP, can affect the compound’s action . Additionally, the microenvironment within the protein structure where the Tyr residue is embedded can influence the region-selective protein modification achievable .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-Tyr-C-anp are closely related to its role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found that tyrosine residues play an important role in protein-protein and protein-ligand interactions . The phenol functionality in the side chain of tyrosine is amphiphilic, which allows it to contribute to both hydrophobic interactions through its aromatic ring and hydrogen bonding with binding partners via the hydroxyl group .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For instance, natriuretic peptides, which this compound is a part of, are known to elicit natriuretic, diuretic, vasorelaxant, antihypertrophic, antiproliferative, and antiinflammatory effects, largely directed toward the reduction of blood pressure and cardiovascular diseases .

Molecular Mechanism

The molecular mechanism of action of this compound involves its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The principal receptor involved in the regulatory actions of natriuretic peptides is guanylyl cyclase/natriuretic peptide receptor-A (GC-A/NPRA), which produces the intracellular second messenger cGMP .

properties

IUPAC Name

2-[(4R,7S,13S,16S,19S,22S,25S,34S,37R)-37-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-34-benzyl-13,22-bis[(2S)-butan-2-yl]-4-carbamoyl-16,25-bis[3-(diaminomethylideneamino)propyl]-7-methyl-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacont-19-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H107N25O19S2/c1-6-31(3)48-60(107)78-26-45(93)79-33(5)51(98)86-42(50(66)97)29-109-110-30-43(87-58(105)41(28-91)85-57(104)40(27-90)84-52(99)35(65)16-11-19-73-62(67)68)59(106)82-38(22-34-14-9-8-10-15-34)53(100)77-24-44(92)76-25-46(94)80-36(17-12-20-74-63(69)70)54(101)89-49(32(4)7-2)61(108)83-39(23-47(95)96)56(103)81-37(55(102)88-48)18-13-21-75-64(71)72/h8-10,14-15,31-33,35-43,48-49,90-91H,6-7,11-13,16-30,65H2,1-5H3,(H2,66,97)(H,76,92)(H,77,100)(H,78,107)(H,79,93)(H,80,94)(H,81,103)(H,82,106)(H,83,108)(H,84,99)(H,85,104)(H,86,98)(H,87,105)(H,88,102)(H,89,101)(H,95,96)(H4,67,68,73)(H4,69,70,74)(H4,71,72,75)/t31-,32-,33-,35+,36-,37-,38-,39-,40+,41+,42-,43-,48-,49-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDURFYRODPWWLV-GPMOFFLMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CC(=O)O)C(C)CC)CCCN=C(N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)N)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CC(=O)O)[C@@H](C)CC)CCCN=C(N)N)CC2=CC=CC=C2)NC(=O)[C@@H](CO)NC(=O)[C@@H](CO)NC(=O)[C@@H](CCCN=C(N)N)N)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H107N25O19S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1594.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

111863-73-1
Record name Atrial natriuretic factor (4-23)NH2, de-gln(18)-de-ser(19)-de-gly(20,22)-de-leu(21)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111863731
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: C-ANP-(4-23) is a ring-deleted analog of atrial natriuretic peptide (ANP) that specifically binds to the natriuretic peptide clearance receptor (NPR-C), also known as ANP-R2. Unlike ANP, which primarily activates the guanylate cyclase-coupled ANP receptors (NPR-A/B), C-ANP-(4-23) binding to NPR-C does not directly activate guanylate cyclase. Instead, NPR-C activation by C-ANP-(4-23) has been linked to various downstream effects, including:

  • Increased plasma ANP and BNP levels: By blocking NPR-C-mediated clearance, C-ANP-(4-23) increases the half-life and circulating levels of endogenous ANP and brain natriuretic peptide (BNP). [, , , , , , , , ]
  • Modulation of intracellular signaling pathways: Studies suggest that NPR-C activation can modulate adenylyl cyclase, phospholipase C, and mitogen-activated protein kinase (MAPK) signaling pathways, influencing cellular processes such as proliferation, migration, and hormone secretion. [, , , , , , , , ]
  • Hemodynamic effects: In vivo studies show that C-ANP-(4-23) can lower blood pressure, particularly in models of hypertension. This effect is likely mediated by increased circulating ANP and BNP levels following NPR-C blockade. [, , , , , ]

ANone: C-ANP-(4-23) [des[Gln18, Ser19, Gly20, Leu21, Gly22]rANF-(4-23)-NH2] is a truncated analog of ANP lacking a specific sequence of amino acids. Detailed spectroscopic data and the exact molecular formula and weight might vary depending on the specific modifications and salt form. It's crucial to consult the literature or supplier information for precise details.

ANone: The provided research focuses primarily on the in vivo effects and pharmacokinetics of C-ANP-(4-23) and doesn't offer detailed information on its stability under various conditions or specific formulation strategies. Peptide stability is crucial for maintaining its biological activity and can be affected by factors such as temperature, pH, and enzymatic degradation.

ANone: Studies have investigated the pharmacokinetics of C-ANP-(4-23), showing:

  • Rapid metabolism and clearance: Similar to ANP, C-ANP-(4-23) exhibits a rapid metabolic clearance rate (MCR) and a large volume of distribution, indicating extensive tissue distribution. [, ]
  • Role of NPR-C in clearance: Blocking NPR-C with C-ANP-(4-23) significantly decreases the MCR and increases the half-life of both exogenous ANP and C-ANP-(4-23) itself, demonstrating the key role of NPR-C in regulating their clearance. [, ]
  • Impact of disease states: In congestive heart failure models, the overall TMCR of ANP might not be significantly altered despite elevated endogenous ANP levels, suggesting a complex interplay of clearance mechanisms and disease-related factors. [, ]

ANone: C-ANP-(4-23) has demonstrated efficacy in various in vitro and in vivo models:

  • In vitro:
    • C-ANP-(4-23) inhibits mitogen-stimulated MAPK activity and DNA synthesis in astrocytes, suggesting a role in regulating cell proliferation. [, ]
    • It inhibits adenylyl cyclase activity in vascular smooth muscle cells, indicating its involvement in modulating intracellular signaling pathways. [, ]
  • In vivo:
    • C-ANP-(4-23) lowers pulmonary pressure in hypoxia-adapted rats, suggesting a potential therapeutic benefit in pulmonary hypertension. []
    • It potentiates the effects of neutral endopeptidase inhibitors on blood pressure and renal function, highlighting its role in modulating endogenous ANP and BNP activity. [, , ]
    • It attenuates angiogenesis in a murine sponge implant model, indicating potential anti-angiogenic properties. []

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